molecular formula C9H8N2O2S B15111431 (E)-4-((2-hydroxyphenyl)imino)thiazolidin-2-one

(E)-4-((2-hydroxyphenyl)imino)thiazolidin-2-one

Cat. No.: B15111431
M. Wt: 208.24 g/mol
InChI Key: GVPYEOBFNFOPEE-UHFFFAOYSA-N
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Description

(4E)-4-[(2-HYDROXYPHENYL)IMINO]-1,3-THIAZOLIDIN-2-ONE is a heterocyclic compound that features a thiazolidinone ring fused with an imino and hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(2-HYDROXYPHENYL)IMINO]-1,3-THIAZOLIDIN-2-ONE typically involves the condensation of 2-hydroxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(2-HYDROXYPHENYL)IMINO]-1,3-THIAZOLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

(4E)-4-[(2-HYDROXYPHENYL)IMINO]-1,3-THIAZOLIDIN-2-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4E)-4-[(2-HYDROXYPHENYL)IMINO]-1,3-THIAZOLIDIN-2-ONE involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls. In cancer research, it is believed to induce apoptosis in cancer cells by interfering with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-4-[(2-HYDROXYPHENYL)IMINO]-1,3-THIAZOLIDIN-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

4-(2-hydroxyphenyl)imino-1,3-thiazolidin-2-one

InChI

InChI=1S/C9H8N2O2S/c12-7-4-2-1-3-6(7)10-8-5-14-9(13)11-8/h1-4,12H,5H2,(H,10,11,13)

InChI Key

GVPYEOBFNFOPEE-UHFFFAOYSA-N

Canonical SMILES

C1C(=NC2=CC=CC=C2O)NC(=O)S1

Origin of Product

United States

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